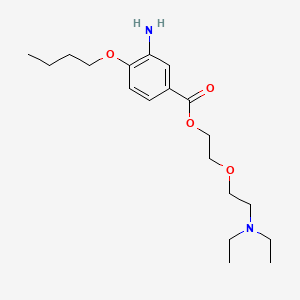
Betoxycaine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Betoxycaine is a local anesthetic compound known for its efficacy in numbing specific areas of the body to prevent pain during surgical procedures. Its chemical name is 3-Amino-4-butoxybenzoic acid 2-[2-(diethylamino)ethoxy]ethyl ester, and it has the molecular formula C19H32N2O4. This compound is primarily used in medical settings for its anesthetic properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Betoxycaine involves several steps, starting from the basic aromatic compounds. One common synthetic route includes the esterification of 3-amino-4-butoxybenzoic acid with 2-(2-diethylaminoethoxy)ethanol. This reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors where the esterification process is optimized for yield and purity. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the final product in its pure form.
化学反应分析
Types of Reactions: Betoxycaine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the ester group or the aromatic ring, leading to different derivatives.
Substitution: Nucleophilic substitution reactions can occur on the aromatic ring or the ester group, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are used under controlled conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学研究应用
Betoxycaine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and substitution reactions.
Biology: this compound is used in studies involving nerve conduction and pain pathways.
Medicine: Its primary application is as a local anesthetic in various surgical procedures.
Industry: this compound is used in the formulation of topical anesthetic creams and gels.
作用机制
Betoxycaine exerts its anesthetic effects by blocking sodium channels in nerve cells, which prevents the initiation and propagation of nerve impulses. This blockade is achieved by the binding of this compound to specific sites within the sodium channel, thereby stabilizing the channel in its inactive state. This action effectively numbs the targeted area, providing pain relief during surgical procedures.
相似化合物的比较
Lidocaine: Known for its rapid onset and intermediate duration of action.
Bupivacaine: Noted for its long duration of action, making it suitable for prolonged surgical procedures.
Procaine: One of the earliest local anesthetics, with a shorter duration of action compared to Betoxycaine.
This compound’s unique structure allows for specific applications where its particular pharmacokinetic profile is advantageous.
属性
CAS 编号 |
3818-62-0 |
|---|---|
分子式 |
C19H32N2O4 |
分子量 |
352.5 g/mol |
IUPAC 名称 |
2-[2-(diethylamino)ethoxy]ethyl 3-amino-4-butoxybenzoate |
InChI |
InChI=1S/C19H32N2O4/c1-4-7-11-24-18-9-8-16(15-17(18)20)19(22)25-14-13-23-12-10-21(5-2)6-3/h8-9,15H,4-7,10-14,20H2,1-3H3 |
InChI 键 |
CXYOBRKOFHQONJ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)OCCOCCN(CC)CC)N |
规范 SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)OCCOCCN(CC)CC)N |
Key on ui other cas no. |
3818-62-0 |
同义词 |
ethoxycaine bethoxycaine monohydrochloride millicaine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


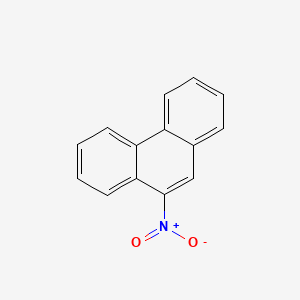

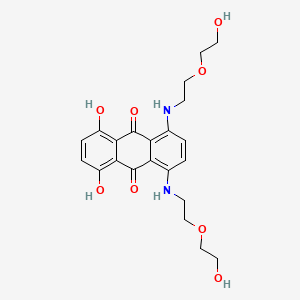
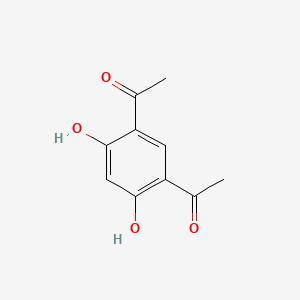
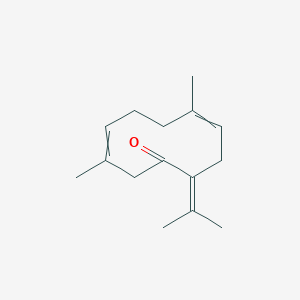

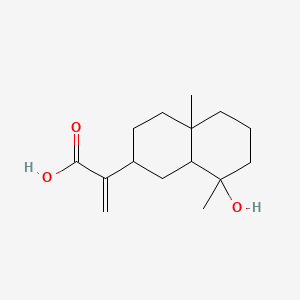
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1214110.png)
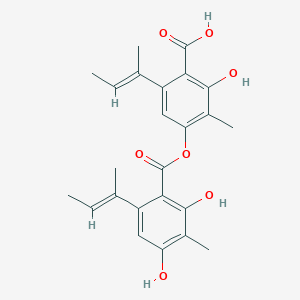


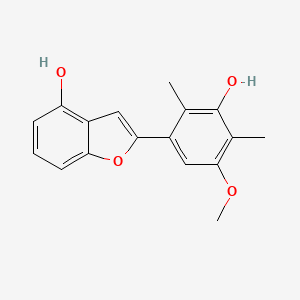
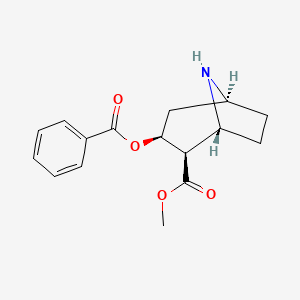
![2-[[3-(1H-benzimidazol-2-yl)-2-pyridinyl]thio]acetic acid methyl ester](/img/structure/B1214117.png)
